Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is an organic compound that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different research applications .
Scientific Research Applications
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
- Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Uniqueness
What sets Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate apart from similar compounds is its unique structural features, which confer distinct chemical and biological properties. These unique properties make it a valuable compound for various research applications .
Biological Activity
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a thiourea moiety and a methoxy-oxobutanoyl group. The structural formula can be represented as follows:
Anticancer Activity
Research has highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. A study explored the synthesis of various derivatives and their effects on colorectal cancer (CRC) cell lines, specifically LoVo and HCT-116 cells. The compound exhibited significant inhibition of key metabolic enzymes associated with cancer progression:
- PDK1 Inhibition : The compound showed an IC50 value of 57.10 μg/mL against PDK1.
- LDHA Inhibition : An IC50 value of 64.10 μg/mL was noted for LDHA inhibition.
These values were compared to standard inhibitors sodium dichloroacetate and sodium oxamate, which had lower IC50 values of 25.75 and 15.60 μg/mL respectively .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated that it surpassed the activity of standard antibiotics like ampicillin:
- MIC Values : The most active derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
- Comparative Efficacy : The compound's activity was found to be 10–50 times more potent than ampicillin .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases, including cancer. The compound demonstrated notable antioxidant activity with IC50 values indicating its capacity to scavenge free radicals effectively:
- IC50 Values : The compound exhibited an IC50 value of approximately 110 μg/mL, compared to 54 μg/mL for butylated hydroxytoluene (BHT), a standard antioxidant .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of the compound with biological targets. These studies revealed:
- Binding Affinity : The compound displayed significant binding affinity in the colchicine binding site of tubulin, suggesting a mechanism for its anticancer activity through disruption of microtubule dynamics.
- Predicted Interactions : Docking simulations indicated favorable interactions with key amino acids in the binding site, which could lead to further development as an antitumor agent .
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds within the same class:
- Study on Tetrahydrobenzo[b]thiophenes : This study synthesized various derivatives and tested their biological activities. Compounds were shown to inhibit tubulin polymerization leading to tumor necrosis in vitro.
- Antimicrobial Screening : A comparative analysis demonstrated that certain derivatives exhibited superior antibacterial properties compared to existing antibiotics .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-22-12(20)8-7-11(19)17-16(24)18-14-13(15(21)23-2)9-5-3-4-6-10(9)25-14/h3-8H2,1-2H3,(H2,17,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJPQHMCKIBSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.